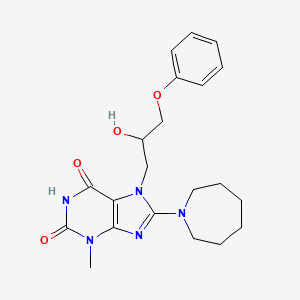

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-7-2-3-8-12-25)13-15(27)14-30-16-9-5-4-6-10-16/h4-6,9-10,15,27H,2-3,7-8,11-14H2,1H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPRUXIBKWXSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Oprea1_755067 is the estrogen receptor (ER). This compound acts as a complete ER antagonist and selective ER degrader. The estrogen receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.

Mode of Action

Oprea1_755067 interacts with its target, the estrogen receptor, by binding to the ligand-binding domain of ER. This binding completely blocks ER-driven transcriptional activity in both wild-type and mutant forms of ER. This interaction results in the degradation of the estrogen receptor, thereby inhibiting the growth of ER-dependent cells.

Biochemical Pathways

The action of Oprea1_755067 affects the estrogen signaling pathway. By blocking the activity of the estrogen receptor, this compound inhibits the transcription of genes that are regulated by estrogen. This leads to a decrease in the proliferation of ER-dependent cells.

Pharmacokinetics

The bioavailability of a drug is influenced by these factors

Biological Activity

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. This compound is characterized by its unique structural features, including an azepane ring and a hydroxyphenylpropyl group, which contribute to its biological activities. Purine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |

| Molecular Formula | C15H23N5O3 |

| Molecular Weight | 319.37 g/mol |

| SMILES Notation | CN1C=NC(=O)N(C1=O)C(C(COC2=CC=CC=C2)O)C(=N)N |

The biological activity of 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6(3H,7H)-dione is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity, receptor signaling pathways, and other cellular processes.

Potential Targets:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors influencing neurotransmission and cellular signaling.

- Cellular Pathways : The modulation of pathways such as PI3K/Akt has been observed in related compounds, suggesting potential neuroprotective effects.

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine may have neuroprotective effects by upregulating the PI3K/Akt signaling pathway, which is vital for cell survival and function.

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives:

- Study on Neuroprotection :

-

Anticancer Activity :

- Research has shown that purine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high purity?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions at the purine 8-position .

- Temperature control : Reactions often require precise heating (60–80°C) to optimize cyclization and minimize side products .

- Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates deprotonation during amide bond formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water yields >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., azepane ring protons at δ 1.5–2.0 ppm; phenoxy protons at δ 6.8–7.3 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves bond lengths/angles, confirming the 3D arrangement of the hydroxypropyl-phenoxy moiety .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.21) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Replication under standardized conditions : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer systems (pH 7.4, 37°C) .

- Orthogonal assays : Validate enzyme inhibition (e.g., PDE4) via both fluorescence-based and radiometric assays .

- Stability profiling : Monitor compound degradation in assay media via HPLC to rule out false negatives .

Advanced: How to design experiments to study enzyme interactions and binding kinetics?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., PDE4B) on a sensor chip to measure real-time binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for azepane moiety-enzyme interactions .

- Crystallography : Co-crystallize the compound with the enzyme to identify binding pockets (e.g., using SHELXE for phase refinement) .

Advanced: What are the challenges in crystallizing the compound, and how can they be addressed?

Answer:

- Low crystal symmetry : The hydroxypropyl-phenoxy group introduces conformational flexibility, leading to poor lattice formation. Solutions:

- Twinned crystals : SHELXD’s dual-space algorithm improves phase resolution in low-symmetry space groups .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Stress testing : Incubate the compound in buffers (pH 2–10) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .

- Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 48 hours at pH 7.4, 37°C .

Advanced: Which computational methods predict interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to PDE4B (PDB: 3G2F) using the azepane group as a flexible ligand .

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability of the hydroxypropyl-phenoxy side chain .

- Validation : Compare computational binding energies with experimental ITC data (R² > 0.85 indicates reliability) .

Basic: What purification strategies are effective post-synthesis?

Answer:

- Column chromatography : Use gradient elution (hexane:ethyl acetate 4:1 → 1:1) to separate regioisomers .

- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray analysis .

- Purity assessment : Confirm via HPLC (retention time 12.3 min, 95% area) and ¹H NMR (absence of extraneous peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.